4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Description

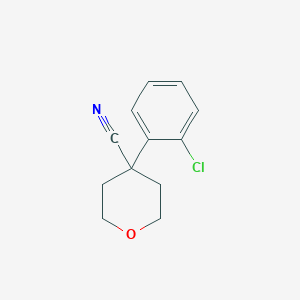

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1250512-48-1) is a bicyclic compound featuring a pyran ring substituted at the 4-position with a 2-chlorophenyl group and a nitrile moiety. Its molecular formula is C₁₂H₁₂ClNO, with a molecular weight of 221.68 g/mol . Structural modifications to its aromatic or pyran components can significantly alter its physicochemical and pharmacological properties, making comparisons with analogs critical for optimizing applications.

Properties

IUPAC Name |

4-(2-chlorophenyl)oxane-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-11-4-2-1-3-10(11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBMUWIDOPRAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C#N)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the tetrahydropyran ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts, such as Lewis acids, can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used for reduction.

Substitution: Various nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI), can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Reduction: 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-amine

Substitution: 4-(2-Iodophenyl)tetrahydro-2H-pyran-4-carbonitrile

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrahydropyran derivatives, including 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile. These compounds have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways.

Key Findings:

- Broad-Spectrum Activity : Compounds similar to this compound have shown activity against Mycobacterium tuberculosis and other resistant strains, indicating potential as novel antimicrobial agents .

- Structure-Activity Relationship : Variations in the substituents on the pyran ring significantly affect the antimicrobial potency, suggesting that further modifications could enhance efficacy .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Research indicates that this compound may inhibit key signaling pathways involved in cancer progression.

Case Studies:

- Inhibition of Glioma Growth : A derivative of this compound was tested against glioblastoma cell lines and demonstrated significant inhibition of tumor growth by targeting the AKT signaling pathway, which is crucial in many cancers .

- Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases associated with tumor growth and metastasis, providing a promising avenue for cancer therapeutics .

Neurological Applications

The potential use of tetrahydropyran derivatives in treating neurological disorders has also been investigated. Their ability to modulate neurotransmitter systems makes them candidates for further research in neuropharmacology.

Insights:

- Schizophrenia and Alzheimer's Disease : Compounds related to this compound have shown promise in preclinical models for managing symptoms associated with schizophrenia and Alzheimer's disease, likely due to their effects on neurotransmitter balance .

- Neuroprotective Effects : Some studies suggest that these compounds may exert neuroprotective effects against oxidative stress, a common factor in neurodegenerative diseases .

Synthesis and Chemical Modifications

The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. The introduction of different substituents can lead to derivatives with enhanced biological activities.

Synthetic Pathways:

- One-Pot Reactions : Efficient synthetic methods utilizing one-pot reactions have been developed to create various substituted tetrahydropyrans, allowing for rapid screening of biological activity .

- Modification Strategies : Structural modifications at the carbonitrile or chlorophenyl positions can significantly alter pharmacological profiles, making it essential to explore these variations systematically .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Antimicrobial | Effective against M. tuberculosis; broad-spectrum activity observed |

| Anticancer | Inhibits glioma growth; targets AKT signaling pathways |

| Neurological Disorders | Potential treatments for schizophrenia and Alzheimer's; neuroprotective effects |

| Synthesis | Efficient one-pot synthesis methods; significant structure-activity relationships |

Mechanism of Action

The mechanism by which 4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Substituent Position: Ortho vs. Para Chlorophenyl Derivatives

- 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 3648-74-6) differs in the chlorine substituent position (para instead of ortho). Molecular Formula: C₁₂H₁₂ClNO (identical to the ortho isomer) . Stability and Reactivity: Stable under recommended conditions but incompatible with strong oxidizing agents. Hazardous decomposition products include hydrogen chloride (HCl) and nitrogen oxides .

Heteroaromatic Substituents: Thienyl vs. Chlorophenyl

- 4-(2-Thienyl)tetrahydro-2H-pyran-4-carbonitrile (CID: 62500696) replaces the chlorophenyl group with a sulfur-containing thienyl ring. Molecular Formula: C₁₀H₁₁NOS. Structural Impact: The thienyl group introduces π-electron-rich heteroaromaticity, which may enhance interactions with metal ions or aromatic receptors compared to chlorophenyl derivatives .

Functional Group Variations: Benzoyl and Carbonyl Derivatives

- 4-(3-Chlorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile (CAS: 1403566-04-0) incorporates a chlorobenzoyl group (C₆H₄Cl-C=O). Molecular Formula: C₁₃H₁₂ClNO₂. Impact of Ketone Group: The benzoyl moiety increases polarity and may improve solubility in polar solvents. Its molecular weight (249.69 g/mol) is higher than the parent compound .

Complex Derivatives with Multiple Substituents

- 2-Amino-4-(2,4-dichlorophenyl)-6-(2-thienyl)-4H-pyran-3,5-dicarbonitrile (CAS: 377052-11-4) features a dichlorophenyl group, thienyl ring, and two additional nitriles. Molecular Formula: C₁₇H₁₀Cl₂N₄S. Functional Complexity: The amino group and dual nitriles introduce hydrogen-bonding capabilities and electronic withdrawal effects, which could enhance interactions with biological targets such as enzymes .

Fluorinated and Electron-Donating Derivatives

- 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile includes fluorine, nitro, and methylamino groups. Molecular Formula: C₂₀H₁₆FN₃O₂. Electronic Effects: Fluorine’s electronegativity and the nitro group’s electron-withdrawing nature may increase metabolic stability but reduce solubility .

- 4-(Dimethylamino)tetrahydro-2H-pyran-4-carbonitrile (CAS: 176445-77-5) substitutes chlorophenyl with a dimethylamino group. Molecular Formula: C₈H₁₄N₂O.

Data Table: Comparative Analysis of Key Compounds

Research and Pharmacological Implications

- Kinase Inhibition: Derivatives like JSH-150 (a CDK9 inhibitor) illustrate how functional group additions (e.g., thiazole, cyclohexylamino) can tailor specificity toward kinase targets .

Biological Activity

4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring substituted with a chlorophenyl group and a carbonitrile functional group. This unique structure is believed to contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed notable activity against various bacterial strains, including Proteus vulgaris. The presence of the chloro group in the structure enhances this activity, making it a focal point for further investigations in antimicrobial drug development .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays have shown that it can inhibit key inflammatory pathways, potentially through the modulation of cytokine release and inhibition of pro-inflammatory enzymes. These properties suggest its potential use in treating inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro tests against glioblastoma cell lines revealed that certain derivatives can inhibit tumor growth effectively. For instance, one derivative demonstrated low micromolar activity against AKT2, a kinase involved in cancer progression, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and tumor growth.

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, which may lead to altered signaling pathways associated with cell proliferation and inflammation.

Data Tables

Case Studies

- Antimicrobial Screening : A series of synthesized derivatives were tested against P. vulgaris, showing that those with chloro substitutions exhibited enhanced antimicrobial activity compared to others without such modifications .

- Anti-glioma Activity : A derivative of this compound was evaluated for its ability to inhibit glioblastoma cell proliferation in both 2D and 3D culture systems. The results indicated a significant reduction in tumor growth, highlighting its potential as a therapeutic agent for brain tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.